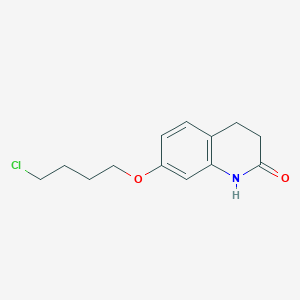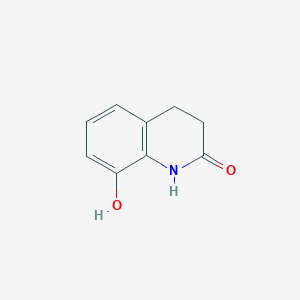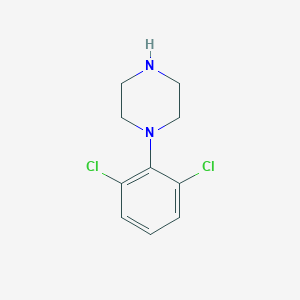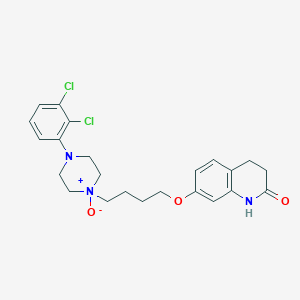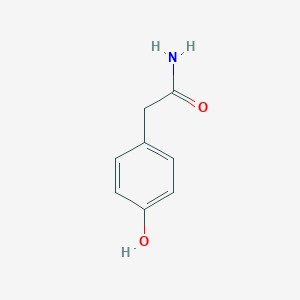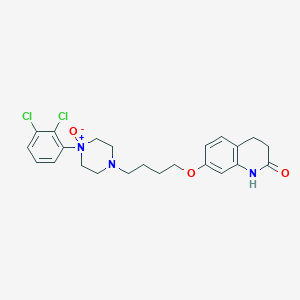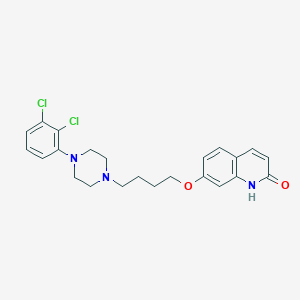
アトルバスタチンエポキシテトラヒドロフラン不純物
概要
説明
Atorvastatin Epoxy Tetrahydrofuran Impurity is an impurity isolated from the oxidative degradation products of Atorvastatin . It is a byproduct of the synthesis process . The molecular formula is C26H24FNO5 and the molecular weight is 449.47 .
Molecular Structure Analysis
The molecular structure of Atorvastatin Epoxy Tetrahydrofuran Impurity is represented by the formula C26H24FNO5 . The SMILES representation isCC(C)C1(O)OC(O)(c2ccc(F)cc2)C3(OC13C(=O)Nc4ccccc4)c5ccccc5 . Physical And Chemical Properties Analysis
Atorvastatin Epoxy Tetrahydrofuran Impurity is a white crystalline powder that is soluble in organic solvents and sparingly soluble in water .科学的研究の応用
薬理学における分析試験
アトルバスタチンエポキシテトラヒドロフラン不純物: は、主に薬理学における分析試験において、医薬品不純物を検出、同定、定量するために使用されます 。これは、医薬品の純度と安全性を確保するために不可欠です。
医薬品化学研究
医薬品化学では、この化合物は、関連化合物の構造解明と合成のための参照物質として役立ちます。 アトルバスタチンとそのアナログの化学的挙動を理解するのに役立ちます 。
医薬品開発プロセス
医薬品開発プロセスでは、アトルバスタチンエポキシテトラヒドロフラン不純物は、ストレス試験において、アトルバスタチンの分解プロファイルを決定するために使用されます。これは、医薬品の保存期間と保管条件を確立するために不可欠です 。
分析化学への応用
この不純物は、分析方法の開発、バリデーション、および移管に使用されます。 再結晶による不純物の除去を証明するためのスパイク研究にも使用されます。これは、プロセスR&Dの一部です 。
品質管理対策
品質管理ラボでは、不純物は、最終的な医薬品が確立された純度、有効性、および安全性の基準に準拠していることを保証するために使用されます 。
毒性試験
不純物は、アトルバスタチンの安全性プロファイルを評価するための毒性試験に使用できます。 これは、医薬品中に存在する不純物の毒性効果を決定するのに役立ちます 。
生化学研究
生化学研究では、アトルバスタチンエポキシテトラヒドロフラン不純物は、アトルバスタチンと生物学的標的との相互作用を研究するために使用できます。これは、分子レベルでの医薬品の作用機序を理解するために重要です 。
臨床研究
最後に、臨床研究では、この不純物は、臨床試験において比較対象として使用して、人体におけるアトルバスタチンの薬物動態、薬力学、および代謝を確かめることができます 。
Safety and Hazards
The safety data sheet for Atorvastatin Epoxy Tetrahydrofuran Impurity advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
Atorvastatin Epoxy Tetrahydrofuran Impurity is an impurity isolated from the oxidative degradation products of Atorvastatin . Atorvastatin, the parent compound, is an orally active HMG-CoA reductase inhibitor . This enzyme, HMG-CoA reductase, is the primary target of Atorvastatin and plays a crucial role in the biosynthesis of cholesterol in the liver .
Mode of Action
As an HMG-CoA reductase inhibitor, Atorvastatin competitively inhibits this enzyme, thereby reducing the conversion of HMG-CoA to mevalonate, a critical step in the biosynthesis of cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Atorvastatin leads to a decrease in cholesterol synthesis in the liver. This results in an upregulation of LDL receptors on hepatocyte membranes, increasing the uptake of LDL from the bloodstream and subsequently lowering the concentration of LDL cholesterol .
Pharmacokinetics
It undergoes extensive first-pass metabolism in the liver, its primary site of action, and is excreted mostly in the bile
Result of Action
The primary result of Atorvastatin’s action is a significant reduction in blood LDL cholesterol levels. By inhibiting HMG-CoA reductase, Atorvastatin decreases the production of cholesterol in the liver, leading to a decrease in total serum cholesterol levels .
Action Environment
The action of Atorvastatin Epoxy Tetrahydrofuran Impurity, like most drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs, and individual patient factors such as age, liver function, and genetic polymorphisms . .
生化学分析
Biochemical Properties
Atorvastatin Epoxy Tetrahydrofuran Impurity plays a role in biochemical reactions as an impurity of Atorvastatin. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is known to interact with HMG-CoA reductase, the enzyme targeted by Atorvastatin. The nature of these interactions involves the inhibition of the enzyme, similar to Atorvastatin, but with potentially different efficacy and side effects .
Cellular Effects
Atorvastatin Epoxy Tetrahydrofuran Impurity affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to decrease apoptosis in myocardial cells by down-regulating GRP78, caspase-12, and CHOP expression after myocardial infarction . This indicates its potential role in modulating endoplasmic reticulum stress responses in heart failure and angiotensin II stimulation .
Molecular Mechanism
The molecular mechanism of Atorvastatin Epoxy Tetrahydrofuran Impurity involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to HMG-CoA reductase, inhibiting its activity and thereby reducing cholesterol synthesis. Additionally, it may influence other pathways related to lipid metabolism and cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Atorvastatin Epoxy Tetrahydrofuran Impurity change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to variations in its biochemical activity and potential toxicity .
Dosage Effects in Animal Models
The effects of Atorvastatin Epoxy Tetrahydrofuran Impurity vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects similar to Atorvastatin, such as reducing cholesterol levels. At higher doses, it may cause toxic or adverse effects, including liver damage and altered lipid metabolism .
Metabolic Pathways
Atorvastatin Epoxy Tetrahydrofuran Impurity is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as HMG-CoA reductase and other cofactors involved in cholesterol synthesis and degradation. These interactions can affect metabolic flux and metabolite levels, potentially leading to altered lipid profiles .
Transport and Distribution
The transport and distribution of Atorvastatin Epoxy Tetrahydrofuran Impurity within cells and tissues involve specific transporters and binding proteins. It is distributed in a manner similar to Atorvastatin, accumulating in tissues involved in lipid metabolism, such as the liver. Its localization and accumulation can influence its overall activity and potential side effects .
Subcellular Localization
Atorvastatin Epoxy Tetrahydrofuran Impurity is localized within specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that ensure its proper function and activity within these organelles. Its presence in these compartments can affect cellular processes related to lipid metabolism and stress responses .
特性
IUPAC Name |
4-(4-fluorophenyl)-2,4-dihydroxy-N,5-diphenyl-2-propan-2-yl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO5/c1-17(2)25(30)24(22(29)28-21-11-7-4-8-12-21)23(32-24,18-9-5-3-6-10-18)26(31,33-25)19-13-15-20(27)16-14-19/h3-17,30-31H,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEBPPHOMFPLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2(C(O2)(C(O1)(C3=CC=C(C=C3)F)O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468493 | |
| Record name | AGN-PC-00BH1B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873950-19-7 | |
| Record name | AGN-PC-00BH1B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo [3.1.0]hexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)

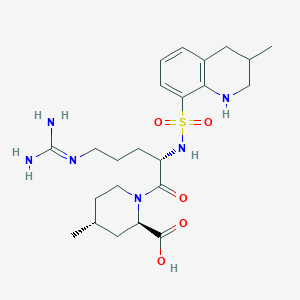

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
